Pyrido[2,3-b]pyrazin-8-ylmethanamine
Description
Significance of Fused Heterocyclic Systems in Contemporary Medicinal Chemistry and Drug Discovery
Fused heterocyclic systems, which are molecular structures containing two or more joined rings where at least one ring includes an atom other than carbon, are fundamental to the development of new pharmaceuticals. Their rigid frameworks and diverse electronic properties allow for specific three-dimensional arrangements of functional groups, which can lead to high-affinity interactions with biological targets. This makes them privileged scaffolds in drug design. The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing factors such as solubility, lipophilicity, and metabolic stability, all of which are critical for the development of effective medications.
Overview of Pyrido[2,3-b]pyrazine (B189457) Derivatives as Privileged Scaffolds for Pharmacological Agents
The pyrido[2,3-b]pyrazine core is a prime example of a fused heterocyclic system with significant pharmacological potential. This scaffold is a subject of growing interest due to the diverse biological activities exhibited by its derivatives. Research has highlighted the role of substituted pyrido[2,3-b]pyrazines as potent inhibitors of various enzymes, including protein kinases, which are crucial targets in oncology. For instance, certain derivatives have been synthesized and evaluated for their ability to overcome resistance to existing cancer therapies. nih.gov The versatility of the pyrido[2,3-b]pyrazine ring system allows for the introduction of a wide array of substituents, enabling the fine-tuning of their biological activity. Beyond cancer, these compounds have been investigated for other therapeutic applications, including their potential as antibacterial agents. rsc.org
Research Context of Pyrido[2,3-b]pyrazin-8-ylmethanamine and Structurally Related Pyrido[2,3-b]pyrazines
Direct and extensive research specifically on this compound is limited in publicly available scientific literature. However, the study of structurally related pyrido[2,3-b]pyrazines provides a valuable context for its potential properties and applications. The synthetic accessibility of this class of compounds is well-documented, often involving condensation reactions. For example, a multi-component synthesis approach has been used to create various pyrido[2,3-b]pyrazine derivatives in good to excellent yields. nih.gov
A closely related compound, Pyrido[2,3-b]pyrazine-8-carbaldehyde, the aldehyde precursor to the amine, is cataloged in chemical databases, suggesting the feasibility of synthesizing this compound. The research on analogous compounds offers insights into the potential of this specific molecule.
Investigations into the broader class of pyrido[2,3-b]pyrazines have revealed a wide spectrum of potential applications. In the realm of oncology, a series of novel pyrido[2,3-b]pyrazines were synthesized and shown to be active against both erlotinib-sensitive and erlotinib-resistant non-small cell lung carcinoma cell lines. nih.gov One particular compound from this series demonstrated significant inhibitory activity, highlighting the potential of this scaffold in developing new anticancer agents. nih.gov
Furthermore, the utility of pyrido[2,3-b]pyrazine derivatives extends beyond medicine into material science. These compounds have been explored for their fluorescent properties, with some demonstrating potential for use in high-performance organic light-emitting diodes (OLEDs). rsc.org Their unique electronic characteristics also make them candidates for applications in electrochemical sensing. rsc.orgnih.gov
The herbicidal potential of pyrido[2,3-b]pyrazine derivatives has also been the subject of patent applications, indicating their relevance in agricultural chemistry. google.com
The following table summarizes the research findings on some structurally related pyrido[2,3-b]pyrazine derivatives:
| Compound Class | Research Focus | Key Findings | Reference |
| Substituted Pyrido[2,3-b]pyrazines | Anticancer Agents | Active against erlotinib-sensitive and resistant lung cancer cell lines. | nih.gov |
| Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines | Electrochemical DNA Sensing & NLO Properties | Demonstrated potential for electrochemical DNA sensing and nonlinear optical applications. | rsc.orgnih.gov |
| Pyrido[2,3-b]pyrazine Derivatives | Herbicidal Activity | Patented for use as herbicidal compounds. | google.com |
| Pyrido[2,3-b]pyrazine-based Materials | Organic Light-Emitting Diodes (OLEDs) | Showed promise as full-color fluorescent materials for high-performance OLEDs. | rsc.org |
| 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide | Glycine (B1666218) Antagonist | Acted as a selective antagonist at the glycine binding site of the NMDA receptor. | nih.gov |
While the specific chapter on this compound is yet to be written in the annals of scientific research, the extensive investigation into its structural relatives strongly suggests a molecule of potential significance. The collective findings on the pyrido[2,3-b]pyrazine scaffold underscore a promising future for the exploration of this and other related compounds in both medicinal chemistry and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
pyrido[2,3-b]pyrazin-8-ylmethanamine |
InChI |
InChI=1S/C8H8N4/c9-5-6-1-2-11-8-7(6)10-3-4-12-8/h1-4H,5,9H2 |
InChI Key |
UDPOPWDGYUVIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1CN)N=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 2,3 B Pyrazin 8 Ylmethanamine and Its Derivatives
General Strategies for Pyrido[2,3-b]pyrazine (B189457) Core Construction
The formation of the fused pyrido[2,3-b]pyrazine ring system is the foundational step in the synthesis of its derivatives. Chemists have developed several reliable strategies that involve either forming the pyrazine (B50134) ring onto a pyridine (B92270) precursor or fusing a pyridine ring onto an existing pyrazine.
Cyclization Reactions for Pyrazine Ring Formation from Precursors
A predominant and conventional method for constructing the pyrido[2,3-b]pyrazine core is through the condensation reaction of 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. eurekaselect.comresearchgate.net This approach is a direct and efficient way to form the pyrazine portion of the fused system. The reaction involves the sequential formation of two imine bonds between the amino groups of the pyridine derivative and the carbonyl groups of the diketone, followed by aromatization to yield the stable heterocyclic core. The versatility of this method allows for the synthesis of various 2,3-disubstituted pyrido[2,3-b]pyrazines by simply changing the R-groups on the diketone starting material. researchgate.net
Another synthetic route involves the reaction of furazano[4,5-b]pyridine 3-oxide with the enolic form of 1,3-diketones or β-ketoesters. nih.gov This process, catalyzed by agents like silica (B1680970) gel, leads to the formation of novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives. nih.gov
Annulation of Pyridine or Pyrazine Patterns into Fused Systems
Annulation, the process of building a new ring onto an existing one, provides another strategic avenue to the pyrido[2,3-b]pyrazine scaffold. One such method involves a one-pot annulation reaction where pentafluoropyridine (B1199360) is treated with appropriate diamines. researchgate.net This reaction readily produces polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds, demonstrating how a pyrazine ring can be fused onto a highly reactive pyridine precursor. researchgate.net
General annulation strategies, such as the Bohlmann-Rahtz heteroannulation, which generates highly functionalized pyridines from enamino esters and alkynones, can be adapted for the synthesis of fused heterocyclic systems. researchgate.net While originally for pyridine synthesis, the principles of this reaction can be extended to create pyridofused heterocycles by using appropriately substituted starting materials. researchgate.net
Multicomponent Reaction Approaches for Pyrido[2,3-b]pyrazine Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer an efficient and atom-economical approach to complex molecules. A notable MCR for synthesizing pyrido[2,3-b]pyrazine derivatives involves the reaction of an aromatic aldehyde, 2-aminopyrazine, and indane-1,3-dione. nih.govrsc.org This p-toluenesulfonic acid (p-TSA) catalyzed reaction, typically conducted in refluxing ethanol (B145695), produces indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives in good to excellent yields (82–89%). nih.govrsc.org The reaction conditions were optimized, identifying 20 mol% of p-TSA in ethanol as ideal for achieving high yields. nih.gov The versatility of this MCR allows for the creation of a library of derivatives by varying the substituted aromatic aldehyde used as a starting material. nih.govrsc.org
Table 1: Examples of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives Synthesized via Multicomponent Reaction Data sourced from a study on the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. nih.gov
| Compound ID | Substituted Aromatic Aldehyde | Yield (%) |
| 4 | Benzaldehyde | 85% |
| 5 | 4-Chlorobenzaldehyde | 82% |
| 6 | 4-Nitrobenzaldehyde | 84% |
| 7 | 4-Methoxybenzaldehyde | 89% |
Functional Group Modifications and Derivatization Strategies at the Pyrido[2,3-b]pyrazine Scaffold
Once the core pyrido[2,3-b]pyrazine ring is formed, further derivatization can be achieved through various functional group modifications. These reactions allow for the fine-tuning of the molecule's properties by introducing specific substituents at various positions on the heterocyclic scaffold.
Introduction and Transformation of Amine Moieties
The introduction of amine groups is a critical step for creating derivatives like Pyrido[2,3-b]pyrazin-8-ylmethanamine. A common strategy is to first install a halogen, such as iodine, at the desired position (e.g., C-8), which can then serve as a handle for subsequent reactions. mdpi.com For instance, 8-iodopyrido[2,3-b]pyrazine can undergo direct nucleophilic substitution or copper-catalyzed C-N bond formation to introduce groups like alkylamino and benzylamino at the 8-position. mdpi.com
Modern cross-coupling reactions are particularly effective for this purpose. The Buchwald-Hartwig C-N coupling reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of donor-acceptor-donor (D-A-D) type molecules by coupling various diarylamines or heterocyclic amines to a dihalogenated pyrido[2,3-b]pyrazine core. nih.govnih.gov This method offers broad substrate scope and functional group tolerance. nih.gov Other transformations on the pyrazine ring, such as nitration and bromination, can also be employed to introduce functional groups that can later be converted to amines. imist.ma
Alkylation and Acylation Reactions on the Heterocyclic Nitrogen Atoms
The nitrogen atoms within the pyrido[2,3-b]pyrazine core are nucleophilic and can participate in reactions such as N-alkylation and acylation. science.gov These modifications can significantly alter the electronic properties and solubility of the parent compound. While specific examples detailing the alkylation or acylation of the pyrido[2,3-b]pyrazine ring nitrogens are noted in the broader context of modifying nitrogen heterocycles for biological evaluation, the fundamental reactivity is well-established. science.gov Such reactions typically involve treating the heterocycle with an alkyl halide or an acyl chloride in the presence of a base to afford the N-substituted product.
Diversification at Specific Ring Positions (e.g., C-4, C-7, C-8)
The functionalization of the pyrido[2,3-b]pyrazine scaffold at the C-4, C-7, and C-8 positions is crucial for creating a diverse range of derivatives with tailored electronic and biological properties.
One effective strategy for introducing diversity at the C-8 position involves a deprotometalation-trapping reaction. For instance, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be halogenated at the 8-position using a mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combination to yield 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine. mdpi.comresearchgate.net This iodinated intermediate serves as a versatile precursor for various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids (e.g., 2-thienylboronic acid), allow for the introduction of aryl substituents at the C-8 position. mdpi.com Furthermore, copper-catalyzed C-N bond formation with azoles or direct nucleophilic substitution with amines (alkylamino, benzylamino), hydrazine, and aryloxy groups provides access to a wide array of C-8 functionalized derivatives. mdpi.comresearchgate.net
The following table summarizes the diversification of 2,3-diphenylpyrido[2,3-b]pyrazine at the C-8 position:
| Starting Material | Reagent | Position of Diversification | Product | Reference |
| 2,3-Diphenylpyrido[2,3-b]pyrazine | I₂ | C-8 | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | mdpi.com |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 2-Thienylboronic acid, Pd catalyst | C-8 | 2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine | mdpi.com |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Azoles, Cu catalyst | C-8 | 8-(Azolyl)-2,3-diphenylpyrido[2,3-b]pyrazines | researchgate.net |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Alkyl/Benzylamines | C-8 | 8-(Alkyl/Benzylamino)-2,3-diphenylpyrido[2,3-b]pyrazines | researchgate.net |
For the related pyrido[2,3-d]pyrimidine (B1209978) system, diversification at the C-4 position has been extensively explored. nih.gov Starting from a 4-chloro-substituted pyrimidine, various nucleophiles can be introduced. nih.gov For example, treatment of a 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one with phenol (B47542) in the presence of a base leads to the corresponding 4-phenoxy derivative. nih.gov
Optimized Synthetic Procedures and Green Chemistry Considerations
Recent advancements in synthetic methodologies have focused on improving efficiency, reducing reaction times, and employing more environmentally benign conditions for the synthesis of pyrido[2,3-b]pyrazines and related heterocycles.
Catalytic methods offer significant advantages in terms of efficiency and selectivity. While the direct use of Bismuth(III) triflate in the synthesis of this compound is not explicitly detailed in the provided context, its application in related heterocyclic syntheses highlights its potential. Bismuth(III) triflate is recognized as an economical and environmentally friendly catalyst for various organic transformations, including intramolecular cyclization reactions. beilstein-journals.orgnih.gov For instance, it has been effectively used to catalyze the Nazarov reaction to produce indanones. beilstein-journals.orgnih.gov Another related catalytic system, silica-supported bismuth(III) chloride (BiCl₃/SiO₂), has been successfully employed in the condensation of 1,2-dicarbonyls with arene-1,2-diamines to form quinoxalines and pyrido[2,3-b]pyrazines in good to excellent yields at ambient temperature. researchgate.net This heterogeneous catalyst demonstrates remarkable reusability and higher catalytic performance compared to homogeneous BiCl₃. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyrido[2,3-b]pyrazine and related heterocyclic systems. nih.govjocpr.com
For example, the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives has been achieved through efficient microwave-assisted chemical processes. nih.gov In a specific application, the reaction of a cyanoenamine with DMA-DMA under microwave irradiation (800 W) for just 2 minutes at 100 °C yielded the desired N,N-dimethylacetimidamide derivative in 61% yield. nih.gov Microwave irradiation has also been used in the one-pot, three-component reaction of 4-aminouracils, alkyl nitriles, and triethylorthoformate to produce pyrido[2,3-d]pyrimidines. jocpr.com
The following table provides examples of microwave-assisted synthesis of related heterocyclic compounds:
| Reactants | Conditions | Product | Yield | Reference |
| 7-aminothieno[2,3-b]pyrazine-6-carbonitrile, DMA-DMA | Microwave (800 W), 100 °C, 2 min | (E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide | 61% | nih.gov |
| 4-aminouracils, alkyl nitriles, triethylorthoformate | Microwave, 750W, 2-8 min | Pyrido[2,3-d]pyrimidines | Not specified | jocpr.com |
| N-(cyanomethyl)-2-methylpyridinium bromides, enaminones | Microwave, 150 °C, 30 min | Pyrido[2,3-b]indolizines | Up to 82% | mdpi.com |
| 2-acetylnaphthalene, benzaldehydes | Microwave irradiation | Chalcones | Quantitative | fao.org |
These examples underscore the utility of microwave-assisted synthesis in rapidly accessing complex heterocyclic structures, which is a significant step towards more sustainable chemical manufacturing.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
No specific ¹H NMR or ¹³C NMR data for Pyrido[2,3-b]pyrazin-8-ylmethanamine has been found in the reviewed literature. For related pyrido[2,3-b]pyrazine (B189457) derivatives, NMR spectroscopy is a primary tool for confirming their molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Vibrational Studies
Detailed FT-IR spectroscopic data, including specific vibrational frequencies for the functional groups present in this compound, is not available in the searched scientific papers. FT-IR is consistently used in the characterization of related compounds to identify key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Tautomerism Investigations
There is no specific UV-Vis spectroscopic data, such as absorption maxima (λmax), for this compound in the available literature. Studies on other pyrido[2,3-b]pyrazine derivatives utilize UV-Vis spectroscopy to investigate their electronic properties.
Computational Chemistry and Theoretical Investigations of Pyrido 2,3 B Pyrazin 8 Ylmethanamine Systems
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of pyrido[2,3-b]pyrazine (B189457) systems due to its balance of computational cost and accuracy. nih.govrsc.orgrjb.ro DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to optimize molecular geometries and compute a variety of electronic descriptors. nih.govrjb.ro These theoretical studies provide a foundational understanding of the molecule's behavior at an atomic level.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. rjb.ro
The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ekb.eg
In studies of various pyrido[2,3-b]pyrazine derivatives, DFT calculations have been used to determine these FMO properties. For instance, a study on indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives found that the HOMO-LUMO energy gap varied depending on the substituents, with one derivative (compound 7) exhibiting an Egap of 3.444 eV. nih.govresearchgate.net Another theoretical investigation on pyrido(2,3-b)pyrazine-2,3-diol calculated an energy gap of 4.71 eV. rjb.ro The distribution of the HOMO and LUMO across the molecular structure is also significant; in pyrido(2,3-b)pyrazine-2,3-diol, both orbitals were found to be distributed over the entire molecule. rjb.ro
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) | Reference |
|---|---|---|---|---|
| Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivative (Cpd 7) | Not Specified | Not Specified | 3.444 | nih.govresearchgate.net |
| Pyrido(2,3-b)pyrazine-2,3-diol | Not Specified | Not Specified | 4.71 | rjb.ro |
Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration. It is calculated as half of the HOMO-LUMO gap. Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity.
Global Softness (S) is the reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive.
Electrophilicity Index (ω) measures the ability of a species to accept electrons.
Electronegativity (χ) describes the power of an atom or molecule to attract electrons.
Theoretical studies on pyrido[2,3-b]pyrazine derivatives have correlated these parameters with their electronic structure. For an indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivative with a low energy gap (3.444 eV), the calculations revealed a correspondingly small hardness value (1.722 eV) and a greater softness value (0.290 eV⁻¹), confirming its higher reactivity. nih.govrsc.orgresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Hardness (η) | 1.722 eV | nih.govresearchgate.net |
| Softness (S) | 0.290 eV⁻¹ | nih.govresearchgate.net |
Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MESP map displays regions of varying electron density on the molecular surface, typically using a color-coded scheme. Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are favorable sites for nucleophilic attack. researchgate.netwalisongo.ac.id
For pyrido(2,3-b)pyrazine-2,3-diol, MESP analysis identified the most electronegative (electron-rich) center around a nitrogen atom (N2) and the most electropositive (electron-poor) regions around the oxygen atoms (O10, O11). rjb.ro This information is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target.
Vibrational Analysis and Spectroscopic Property Correlations
Computational vibrational analysis is a powerful technique used to predict the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and normal modes using DFT, researchers can assign the experimentally observed spectral bands to specific molecular vibrations. rjb.ro This correlation is essential for confirming the structure of newly synthesized compounds. nih.gov
In the study of pyrido(2,3-b)pyrazine-2,3-diol, theoretical vibrational frequencies were calculated and found to be in excellent agreement with experimental FT-IR data, with a correlation factor (R²) of 0.999 after scaling. rjb.ro This high level of agreement validates both the synthesized structure and the computational method used. Similarly, DFT computations were performed to analyze the vibrational properties of other novel pyrido[2,3-b]pyrazine derivatives, aiding in their structural characterization. nih.govrsc.org
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a protein target. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. The process involves predicting the binding mode and scoring the interaction, often in terms of binding energy (kcal/mol), to rank potential ligands. researchgate.net
The utility of this approach has been demonstrated for the pyrido[2,3-b]pyrazine scaffold. In one study, pyrido(2,3-b)pyrazine-2,3-diol was docked with the protein 1FP1. rjb.ro The results indicated a good binding affinity and a stable complex, suggesting that the molecule has medicinal potential and binds effectively with the target protein. rjb.ro Such simulations provide critical insights into the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding further optimization of the ligand's structure. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fip.orgmdpi.com QSAR models are built by correlating physicochemical or structural descriptors of molecules with their experimentally measured activity, such as inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). researchgate.net
The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. fip.org This in silico approach plays a significant role in modern drug discovery by reducing the time and cost associated with experimental screening. fip.org
While specific QSAR studies focusing solely on Pyrido[2,3-b]pyrazin-8-ylmethanamine were not identified, the methodology is widely applied to related heterocyclic systems. For example, QSAR studies on pyridothienopyrimidine and pyrimido-isoquinolin-quinone derivatives have successfully identified key structural features—such as steric, electronic, and hydrophobic properties—that govern their antimicrobial activity. fip.orgmdpi.com These studies demonstrate that QSAR is a valuable tool for exploring and optimizing the biological potential of the broader class of nitrogen-containing heterocyclic compounds, including pyrido[2,3-b]pyrazine systems. mdpi.com
Tautomerism and Conformational Analysis of Pyrido[2,3-b]pyrazine Systems
Theoretical and computational chemistry provides a powerful lens for investigating the structural and energetic landscapes of heterocyclic molecules like this compound. The arrangement of atoms and the distribution of electrons within these systems are not static, and an understanding of their dynamic nature, specifically tautomerism and conformational preferences, is crucial for elucidating their chemical behavior and potential applications.
Tautomerism in the Pyrido[2,3-b]pyrazine Ring
The pyrido[2,3-b]pyrazine scaffold is a nitrogen-rich heterocyclic system capable of existing in various tautomeric forms due to the possible migration of protons. Tautomers are constitutional isomers that readily interconvert, and their relative stability can be influenced by substitution and the surrounding environment (e.g., solvent). For the parent pyrido[2,3-b]pyrazine ring, several potential tautomers can be envisaged, primarily involving the migration of a proton to one of the nitrogen atoms in the pyrazine (B50134) or pyridine (B92270) rings.
In the case of substituted pyrido[2,3-b]pyrazines, the nature and position of the substituent can significantly influence the equilibrium between different tautomeric forms. For instance, studies on related nitrogen-containing heterocyclic systems have demonstrated that the introduction of electron-donating or electron-withdrawing groups can shift the tautomeric equilibrium. researchgate.net
While specific experimental or computational studies on the tautomerism of this compound are not extensively available in the public domain, the potential for amino-imino and lactam-lactim tautomerism, if carbonyl groups were present, is a key consideration for the broader class of pyrido[2,3-b]pyrazines. For this compound itself, the primary focus of tautomerism would be on the aminomethyl group and the heterocyclic ring nitrogens. The aminomethyl group (-CH2NH2) can potentially participate in tautomerism with an imine form (-CH=NH3+), although this is generally less favorable. The more significant tautomerism involves the protonation of the ring nitrogen atoms.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomeric form, researchers can identify the most stable isomer in the gas phase and in different solvents. researchgate.net A theoretical investigation into a related complex heterocyclic system, pyrido[2′,1′:2,3]imidazo[4,5-B]quinoline-12-ylcyanide, employed DFT to determine the most stable tautomer among several possibilities, highlighting the power of this approach. researchgate.net
Table 1: Potential Tautomeric Forms of the Pyrido[2,3-b]pyrazine Ring
| Tautomer Type | Description | General Structure |
| Amino Tautomer | The most common form with an exocyclic amino group. | R-NH2 |
| Imino Tautomer | A less common form featuring an endocyclic imine and an exocyclic methylene (B1212753) group. | R=NH |
Note: This table represents potential tautomerism and the relative stability would need to be determined by specific computational studies on this compound.
Conformational Analysis of the 8-ylmethanamine Substituent
The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the 8-ylmethanamine side chain. The key dihedral angles that define the conformation of this substituent are:
τ1 (C7-C8-Cα-Nβ): Rotation around the bond connecting the pyrazine ring to the aminomethyl group.
τ2 (C8-Cα-Nβ-H): Rotation around the bond between the alpha-carbon and the nitrogen atom of the amino group.
A systematic conformational analysis using computational methods would involve rotating these dihedral angles to map the potential energy surface of the molecule. This process identifies the low-energy conformers, which represent the most probable shapes the molecule will adopt. Such analyses have been performed on other complex molecules to understand their structure-activity relationships. researchgate.netnih.gov
The results of a conformational search typically reveal several stable conformers with distinct spatial arrangements of the aminomethyl group relative to the pyrido[2,3-b]pyrazine core. The relative energies of these conformers determine their population at a given temperature. The global minimum, the conformer with the lowest energy, represents the most stable structure.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
| τ1 | C7 - C8 - Cα - Nβ | Defines the orientation of the aminomethyl group relative to the pyrazine ring. |
| τ2 | C8 - Cα - Nβ - H | Describes the orientation of the amino group's hydrogen atoms. |
Note: The specific values of these dihedral angles for stable conformers would be determined through computational modeling.
Computational studies on various pyrido[2,3-b]pyrazine derivatives have utilized DFT to optimize molecular geometries and calculate electronic properties. nih.govrsc.org These studies, while not focused on a systematic conformational analysis of the aminomethyl group, underscore the reliability of DFT methods for describing the structural features of this class of compounds. A comprehensive conformational analysis of this compound would provide critical insights into its intermolecular interactions and how it might bind to biological targets.
Structure Activity Relationship Sar Studies and Lead Optimization of Pyrido 2,3 B Pyrazin 8 Ylmethanamine Analogs
Identification of Key Structural Features for Enhanced Potency, Selectivity, and Bioavailability
The pyrido[2,3-b]pyrazine (B189457) core is a recognized privileged scaffold in drug discovery, with its derivatives showing potential as inhibitors of various enzymes, including kinases. The specific arrangement of nitrogen atoms in the bicyclic system allows for multiple points of interaction with biological targets.
Key structural features that have been identified as crucial for the biological activity of pyrido[2,3-b]pyrazine analogs include:
The Pyrido[2,3-b]pyrazine Core: This heterocyclic system serves as the fundamental anchor for various substituents. Its rigid structure and the presence of hydrogen bond acceptors are vital for binding to target proteins.
Substituents at the C2 and C7 Positions: Modifications at these positions have been shown to significantly influence the potency and selectivity of the compounds. For instance, in the development of inhibitors for erlotinib-resistant cancer cell lines, the nature of the substituent at the C7 position and an unsubstituted C2 position were found to be important for activity. nih.gov
The 8-ylmethanamine Moiety: The aminomethyl group at the C8 position is a critical component for establishing key interactions with the target protein, often acting as a hydrogen bond donor or acceptor. The nature of the amine (primary, secondary, or tertiary) and any further substitutions on the nitrogen atom can profoundly impact binding affinity and pharmacokinetic properties.
Positional and Substituent Effects on Biological Activity Profiles
The biological activity of pyrido[2,3-b]pyrazine analogs is highly sensitive to the nature and position of substituents on the core scaffold. SAR studies have revealed several important trends.
In the context of developing CDK8 inhibitors, tricyclic pyrido[2,3-b] nih.govresearchgate.netbenzoxazepin-5(6H)-one derivatives, which can be considered constrained analogs of substituted pyrido[2,3-b]pyrazines, have been synthesized. The introduction of this additional ring system, which links to the pyrido[2,3-b]pyrazine core, was guided by the flexibility of the P-loop motif of the CDK8 protein. This structural modification led to the identification of potent inhibitors of CDK8. nih.gov
For a series of pyrido[2,3-b]pyrazine-based fluorescent materials, systematic fine-tuning of the band gap through the choice of donor units attached to the core structure resulted in a wide range of emission colors. This demonstrates the profound effect of substituents on the electronic properties of the pyrido[2,3-b]pyrazine system, which can be extrapolated to their interactions with biological targets. rsc.org
A study on the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives explored their potential in various applications, including as DNA intercalating agents. nih.gov The nature of the aromatic aldehyde used in the synthesis directly influences the substituent at one of the positions on the final pyrido[2,3-b]pyrazine core, impacting its biological and photophysical properties. nih.govrsc.org
The following table summarizes the general effects of substituents on the biological activity of pyrido[2,3-b]pyrazine derivatives based on available literature.
| Position | Substituent Type | Effect on Biological Activity |
| C2 | Unsubstituted | Important for activity against certain cancer cell lines. nih.gov |
| C7 | Heteroaromatic moiety | Influences potency in erlotinib-resistant cell lines. nih.gov |
| General | Aromatic aldehydes (in multicomponent synthesis) | Affects DNA intercalation and photophysical properties. nih.gov |
| Fused Ring Systems | Benzoxazepine ring | Can confer potent inhibitory activity against specific kinases like CDK8. nih.gov |
Strategies for Modulating Pharmacological Properties through Rational Structural Changes
Rational drug design plays a pivotal role in optimizing the pharmacological properties of lead compounds based on the pyrido[2,3-b]pyrazine scaffold. The goal is to enhance potency, improve selectivity, and achieve favorable pharmacokinetic profiles.
One key strategy involves the use of computational modeling and structural biology. By understanding the binding mode of a lead compound within the active site of a target protein, medicinal chemists can design modifications that enhance favorable interactions or disrupt unfavorable ones. For example, the design of the aforementioned tricyclic CDK8 inhibitors was informed by the structural information of co-crystallized inhibitors with the CDK8 protein. nih.gov
Another approach is to introduce chemical complexity and conformational constraints. The synthesis of the pyrido[2,3-b] nih.govresearchgate.netbenzoxazepin-5(6H)-one derivatives is an example of this, where a flexible multi-kinase inhibitor was rigidified to achieve higher potency and selectivity for CDK8. nih.gov
Furthermore, the modulation of physicochemical properties such as solubility and lipophilicity is crucial for improving bioavailability. This can be achieved by introducing polar or ionizable groups, or by modifying existing substituents. A study on piperazinyl-pyrimidine analogues highlighted the importance of a thorough investigation of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, leading to the identification of compounds with excellent safety profiles and metabolic stability. nih.gov While not directly on pyrido[2,3-b]pyrazines, this study underscores the importance of such optimization strategies.
Design and Synthesis of Compound Libraries for SAR Exploration
The systematic exploration of the structure-activity relationships of pyrido[2,3-b]pyrazine analogs often necessitates the synthesis and screening of compound libraries. Multicomponent reactions are particularly well-suited for this purpose as they allow for the rapid generation of a diverse range of compounds from a set of simple starting materials.
A study by R. et al. describes a multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives by reacting indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine. nih.gov This one-pot approach allows for the introduction of diversity at the position corresponding to the aromatic aldehyde, facilitating the exploration of how different substituents in this region affect the biological activity of the resulting compounds. nih.gov The synthesized library of compounds was then screened for various biological activities, including their potential as DNA intercalators and their antioxidant and anti-urease properties. nih.govrsc.org
The general scheme for such a multicomponent synthesis is depicted below:
Indane-1,3-dione + Substituted Aromatic Aldehyde + 2-Aminopyrazine → Substituted Indeno[2',1':5,6]pyrido[2,3-b]pyrazine
This method provides an efficient route to a library of compounds with variations at a specific position on the pyrido[2,3-b]pyrazine core, which is essential for a comprehensive SAR exploration.
Mechanistic Biological Studies and Therapeutic Target Identification
Kinase Inhibition Profiles and Mechanisms of Action
RAF Kinase (e.g., B-RAF) Inhibition
Compounds featuring the pyrido[2,3-b]pyrazine (B189457) core have been identified as potent inhibitors of RAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. google.com The MAPK pathway (also known as the RAF-MEK-ERK pathway) is crucial for regulating cell proliferation and survival, and its constitutive activation is a hallmark of many cancers. nih.govnih.gov B-RAF inhibitors selectively target the BRAF kinase, interfering with this signaling cascade. nih.gov
Certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which are structurally related, have been shown to effectively block the RAF-MEK-ERK pathway. nih.gov For instance, one such compound, 14m , demonstrated a potent ability to suppress the phosphorylation of downstream targets MEK and ERK in a dose-dependent manner. nih.gov This inhibition of the signaling cascade leads to the suppression of cancer cell migration, induction of apoptosis, and an increase in reactive oxygen species (ROS) production. nih.gov The development of these compounds is aimed at overcoming the resistance that often develops with existing BRAF and MEK inhibitors. nih.gov
| Compound | Target Pathway | Observed Mechanism | Cellular Effects |
|---|---|---|---|
| Derivative 14m | RAF-MEK-ERK | Decreased phosphorylation of ERK and MEK | Suppressed cell migration, induced apoptosis, increased ROS |
Receptor Tyrosine Kinase (RTK) Inhibition
The pyrido[2,3-b]pyrazine scaffold and its close relatives are versatile, showing inhibitory activity against multiple receptor tyrosine kinases (RTKs). google.com These include the fibroblast growth factor receptor (FGFR), epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and the non-receptor tyrosine kinase c-Src. google.comnih.gov
A study on related 2-amino-8H-pyrido[2,3-d]pyrimidines identified compounds with potent, broad-spectrum kinase inhibition. nih.gov Compound 54 from this series, for example, displayed significant activity against PDGFr, FGFr, and c-src tyrosine kinase activity. nih.gov Similarly, novel pyrido[2,3-b]pyrazines have been specifically designed to overcome resistance to standard EGFR inhibitors like erlotinib. nih.gov This resistance is often caused by the T790M mutation in EGFR. nih.gov Compound 7n from this class showed potent inhibition of both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, indicating its potential to combat drug-resistant non-small-cell lung carcinoma (NSCLC). nih.gov Furthermore, research into pyrrolo[2,3-b]pyrazines, which have a similar core structure, identified a derivative that strongly inhibited FGFR1 enzymatic activity. nih.gov
| Compound/Series | Target Kinase(s) | IC50 / Inhibition | Cell Line |
|---|---|---|---|
| Compound 54 | PDGFr | 31 nM | Enzymatic Assay |
| Compound 54 | FGFr | 88 nM | Enzymatic Assay |
| Compound 54 | c-Src | 31 nM | Enzymatic Assay |
| Compound 7n | EGFR (sensitive) | 0.09 µM | PC9 |
| Compound 7n | EGFR (resistant) | 0.15 µM | PC9-ER |
Phosphoinositide 3-Kinase (PI3K) Isozyme Selective Inhibition
The PI3K/AKT/mTOR signaling pathway is another critical regulator of cellular processes, and its aberrant activation is linked to numerous diseases, including cancer. nih.govnih.gov The PI3K family has several isoforms (alpha, beta, gamma, delta), with different expression patterns and functions. nih.gov PI3K alpha and beta are widely expressed, whereas the delta and gamma isoforms are found mainly in the hematopoietic system, making them attractive targets for inflammatory and autoimmune diseases. nih.gov
Research has shown that compounds with a pyrazino[2,3-b]pyrazine (B13399560) core structure function as inhibitors of the mTOR/PI3K/Akt pathway. nih.gov The development of inhibitors that are selective for specific PI3K isoforms is a key goal in medicinal chemistry to achieve targeted therapeutic effects while minimizing toxicity. nih.gov For example, gedatolisib (B612122) is an inhibitor that targets PI3Kα, PI3Kγ, and mTOR, inducing G0/G1 cell cycle arrest. nih.gov While specific isozyme selectivity data for pyrido[2,3-b]pyrazin-8-ylmethanamine itself is not detailed, the related pyrazino[2,3-b]pyrazine scaffold is confirmed to act on this pathway, suggesting a promising avenue for developing isoform-selective inhibitors. nih.gov
Cyclooxygenase (COX-1/COX-2) Dual Inhibition Mechanisms
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. wikipedia.org There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. wikipedia.orgnih.gov While selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, dual inhibition can be therapeutically relevant in certain contexts. nih.govnih.gov
A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives, which are structurally analogous to the pyrido[2,3-b]pyrazine core, were investigated for anti-inflammatory activity. nih.govrsc.org Interestingly, the chemical strategy of ring-closing a highly selective COX-2 inhibitor pattern transformed it into a dual COX-1/COX-2 inhibitor. nih.govrsc.org The lead compound from this series, 7c , demonstrated nearly equivalent inhibitory activity against both COX-1 and COX-2 isoenzymes, highlighting its potential as a dual-acting anti-inflammatory agent. nih.govrsc.org
| Compound | Target Enzyme | Inhibitory Profile | Significance |
|---|---|---|---|
| Compound 7c | COX-1 / COX-2 | Dual Inhibitor | Demonstrated similar inhibitory activities against both isoenzymes. nih.govrsc.org |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Cell Cycle Modulation
Cyclin-dependent kinases (CDKs) are essential for regulating the cell division cycle. nih.gov CDK2, in particular, plays a crucial role in the transition from the G1 to the S phase of the cell cycle. incyclixbio.com Inhibition of CDK2 can halt uncontrolled cell proliferation, making it an important target in cancer therapy. incyclixbio.comnih.gov
Derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been identified as potent inhibitors of CDKs. nih.gov X-ray crystallography studies revealed that these compounds act by occupying the ATP binding site of the kinase. nih.govresearchgate.net This competitive inhibition prevents the phosphorylation of key substrates like the retinoblastoma (Rb) protein. incyclixbio.com Blocking Rb phosphorylation induces G1 cell cycle arrest and can lead to a state of cellular senescence. incyclixbio.comnih.gov Studies on a library of 4-aminopyrido[2,3-d]pyrimidine derivatives showed that compounds 4c and 11a were significantly more active against CDK2-Cyclin A than the reference inhibitor roscovitine. researchgate.net
| Compound | Target | IC50 | Mechanism |
|---|---|---|---|
| Compound 4c | CDK2-Cyclin A | 0.3 µM | ATP-competitive inhibition |
| Compound 11a | CDK2-Cyclin A | 0.09 µM | ATP-competitive inhibition |
Zeta-chain-associated protein kinase 70 (ZAP-70) Inhibition
Zeta-chain-associated protein kinase 70 (ZAP-70) is a tyrosine kinase that plays a critical role in the T-cell receptor (TCR) signaling pathway. nih.gov Its activation is essential for T-cell proliferation and the execution of immune functions. nih.gov As such, inhibitors of ZAP-70 are of significant interest for treating autoimmune diseases and other immune-related disorders.
Research into related heterocyclic structures has identified potent and selective inhibitors of ZAP-70. nih.gov A series of 2-phenylaminopyrimidines were found to be effective inhibitors of this kinase. nih.gov More specifically, pyrido[2,3-d]pyrimidin-7(8H)-ones have been explored for their potential as ZAP-70 inhibitors, leveraging the structural diversity possible at the C4 position of the heterocyclic core to achieve biological activity. nih.gov
Phosphodiesterase (PDE) Inhibition Studies
Scientific literature focusing on the Pyrido[2,3-b]pyrazine scaffold as a direct inhibitor of Phosphodiesterase 4 (PDE4) is not widely available. Research into PDE4 inhibitors has largely centered on other heterocyclic structures, such as pyridazinone derivatives. rsc.orguel.ac.uk PDE4 is a critical enzyme that regulates inflammation by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. rsc.orguel.ac.uk The inhibition of PDE4 increases intracellular cAMP levels, which has a broad spectrum of anti-inflammatory effects, making it a valuable target for treating respiratory diseases like asthma and COPD, as well as autoimmune disorders. rsc.orguel.ac.uk
There is limited specific research identifying the Pyrido[2,3-b]pyrazine core as an inhibitor of Phosphodiesterase 10A (PDE10A). Efforts to develop PDE10A inhibitors have explored different molecular scaffolds, such as pyrido[4,3-e] google.comnih.govrsc.orgtriazolo[4,3-a]pyrazines . nih.govnih.gov PDE10A is an enzyme that degrades both cAMP and cGMP and is highly expressed in the medium spiny neurons of the striatum, a brain region integral to motor control and reward. nih.gov This localization has made PDE10A a significant target for developing novel treatments for neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease. nih.gov Although several PDE10A inhibitors have entered clinical trials, none have yet been approved, highlighting the ongoing need for novel chemical scaffolds. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The pyrido[2,3-b]pyrazine scaffold has been successfully identified and developed as a source of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. nih.govresearchwithrutgers.com The TRPV1 channel is a non-selective cation channel activated by various noxious stimuli, including heat, acid, and capsaicin, making it a key target for novel pain therapeutics. nih.govresearchwithrutgers.com
In one line of research, the pyrido[2,3-b]pyrazine core was used to replace a 1,8-naphthyridine (B1210474) core in a precursor compound that showed an unacceptably high potential for forming reactive metabolites. nih.govresearchwithrutgers.com This substitution led to the discovery of a new derivative, compound 26 , which possessed the pyrido[2,3-b]pyrazine core and demonstrated a significantly lower risk of forming such metabolites. nih.govresearchwithrutgers.com This compound was characterized as an orally bioavailable TRPV1 antagonist that could significantly reduce carrageenan-induced thermal hyperalgesia and dose-dependently attenuate chronic inflammatory pain in preclinical models. nih.govresearchwithrutgers.com
DNA Interaction and Damage Assays
Derivatives of pyrido[2,3-b]pyrazine have been synthesized and evaluated for their potential in the electrochemical sensing of DNA. rsc.orgrsc.orgnih.govrsc.orgnih.gov This application leverages the interaction between the compound and DNA, which can be detected as a change in the electrical properties of a sensor. rsc.orgrsc.org These electrochemical biosensors offer high sensitivity for detecting low concentrations of DNA and are relatively simple to use. nih.govrsc.org
In these studies, cyclic voltammetry (CV) was employed using a glassy carbon electrode modified with the pyrido[2,3-b]pyrazine derivative and salmon sperm DNA (ss-DNA). rsc.orgresearchgate.net The interaction of the synthesized compounds with ss-DNA was observed to cause a decrease in the peak current and a shift in the peak potential, which is characteristic of an intercalation binding mode. nih.gov For instance, one synthesized derivative exhibited distinct anodic and cathodic peaks at 620 mV and 400 mV, respectively. nih.gov Upon interaction with ss-DNA, these peaks shifted, and the current intensity decreased, confirming the binding between the compound and DNA. nih.govresearchgate.net
The table below summarizes the cyclic voltammetry data for a representative pyrido[2,3-b]pyrazine derivative (Compound 4 from the source study) in the absence and presence of ss-DNA, demonstrating its DNA-binding capability. nih.gov
| Condition | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) |
| Compound Only | 620 mV | 400 mV |
| Compound + ss-DNA | 650 mV | 360 mV |
DNA Topoisomerase Inhibition Mechanisms
DNA topoisomerases (Topo I and Topo II) are crucial enzymes that regulate the topology of DNA during replication, transcription, and recombination, making them validated targets for anticancer drugs. Inhibitors of these enzymes are typically classified into two main categories: topoisomerase poisons, which stabilize the transient enzyme-DNA cleavage complex leading to DNA strand breaks, and catalytic inhibitors, which interfere with the enzymatic activity without stabilizing the cleavage complex, for instance, by blocking ATP binding or preventing DNA cleavage. nih.gov
While direct mechanistic studies on this compound are not extensively detailed in the reviewed literature, related heterocyclic structures have demonstrated notable activity. For instance, certain pyridoacridine alkaloids have been shown to inhibit the catalytic activity of topoisomerase II. nih.gov Their mechanism is believed to involve the intercalation of the planar ring system into the DNA, which subsequently disrupts the normal function of the enzyme. nih.gov A review of natural product hybrids also highlighted that tetracyclic heteroquinone analogs containing a pyrazine (B50134) structure, specifically pyrido[3,4-b]phenazinedione derivatives, exhibited significant inhibitory effects against topoisomerase II. mdpi.com These findings suggest that the fused aromatic system of the pyrido[2,3-b]pyrazine core could potentially interact with DNA or the enzyme itself, but specific studies are required to elucidate the precise mechanism, be it through intercalation, catalytic inhibition, or another mode of action.
Enzyme Activity Modulation
Urease Inhibition
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. mdpi.comfrontiersin.org This activity is a key virulence factor for certain pathogens, such as Helicobacter pylori, allowing it to survive in the acidic environment of the stomach, which can lead to gastritis, peptic ulcers, and gastric cancer. mdpi.comnih.gov Consequently, urease inhibitors are of significant therapeutic interest.
Derivatives of the pyrido[2,3-b]pyrazine scaffold have been synthesized and evaluated for their urease inhibitory potential. nih.govrsc.org Studies on other heterocyclic urease inhibitors provide insight into potential mechanisms. Inhibition is often achieved by molecules that can interact with the two nickel ions in the enzyme's active site. researchgate.net Molecular docking studies of other inhibitors have shown that binding is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as histidine, alanine, and aspartic acid. researchgate.netresearchgate.net For pyrido[2,3-b]pyrazine derivatives, it is hypothesized that the nitrogen atoms within the pyrazine and pyridine (B92270) rings could chelate the nickel ions, thereby blocking the enzyme's catalytic function. biosynth.com
Antioxidant Activity Mechanisms
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. The antioxidant potential of chemical compounds can be exerted through several mechanisms, most notably Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). frontiersin.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching it. In the SET-PT mechanism, the antioxidant first donates an electron, followed by the transfer of a proton. frontiersin.orgresearchgate.net
Derivatives of pyrido[2,3-b]pyrazine have been identified as having in vitro antioxidant activity. nih.govrsc.org The antioxidant capacity of such nitrogen-containing heterocyclic compounds is often attributed to the presence of N-H or O-H groups that can act as hydrogen donors. nih.govnih.gov Theoretical studies on similar scaffolds, like thieno[2,3-d]pyrimidines, indicate that the presence of electron-donating groups, such as an amine on an attached phenyl ring, significantly enhances antioxidant activity. frontiersin.org The mechanism is also highly dependent on the solvent, with the HAT mechanism often favored in nonpolar media and the SET-PT or a related SPLET (Sequential Proton Loss Electron Transfer) mechanism being more favorable in polar solvents. frontiersin.orgresearchgate.net The pyrido[2,3-b]pyrazine core, with its multiple nitrogen atoms and potential for substitution with electron-donating groups, represents a promising scaffold for developing antioxidant agents. frontiersin.org
RhoA Inhibitory Activity and Vasodilation Effects
RhoA is a small GTP-binding protein from the Ras superfamily that plays a critical role in signal transduction pathways controlling cytoskeletal organization and cell cycle progression. mdpi.com It is considered a potential therapeutic target for cardiovascular diseases. A review of pyrazine-containing natural product hybrids notes that some derivatives have been investigated as RhoA inhibitors. mdpi.com However, the conducted literature search did not yield specific studies focusing on the RhoA inhibitory activity or potential vasodilation effects of this compound or its direct derivatives.
In Vitro and In Vivo Preclinical Efficacy Models (Mechanistic Focus)
Cell Proliferation Inhibition in Various Cancer Cell Lines (e.g., Erlotinib-Sensitive/Resistant NSCLC, MCF-7, HCT-116, HepG-2, HT-29)
The antiproliferative activity of compounds based on the pyrido[2,3-b]pyrazine scaffold and its close bioisostere, the pyrido[2,3-d]pyrimidine core, has been evaluated against a panel of human cancer cell lines, demonstrating the therapeutic potential of this chemical family.
Non-Small Cell Lung Cancer (NSCLC)
A significant breakthrough was the development of novel pyrido[2,3-b]pyrazine derivatives capable of overcoming drug resistance in NSCLC. nih.gov A lead compound from this series, compound 7n , showed potent inhibition of both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) lung cancer cell lines. nih.gov This suggests that these compounds may act through signaling pathways that circumvent the EGFR T790M mutation, a common mechanism of resistance to erlotinib. nih.gov
| Compound | Cell Line | Description | IC₅₀ (µM) | Citation |
|---|---|---|---|---|
| 7n | PC9 | Erlotinib-Sensitive NSCLC | 0.09 | nih.gov |
| 7n | PC9-ER | Erlotinib-Resistant NSCLC | 0.15 | nih.gov |
Other Cancer Cell Lines (MCF-7, HCT-116, HepG-2)
While specific data for the this compound core against a broader range of cell lines is limited in the searched literature, extensive research on the closely related pyrido[2,3-d]pyrimidine scaffold provides valuable insight into the potential of this class of compounds. Various derivatives have shown potent cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. nih.govekb.egmdpi.com
| Compound Class | Compound ID | Cell Line | IC₅₀ (µM) | Citation |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one | 8a | HCT-116 | Mild Activity | nih.gov |
| 8b | HCT-116 | Mild Activity | nih.gov | |
| - | MCF-7 | Barely Active | nih.gov | |
| Pyrido[2,3-d]pyrimidine | Compound 39 | HepG-2 | 0.3 | ekb.eg |
| Compound 39 | HCT-116 | 7.0 | ekb.eg | |
| Compound 38 | MCF-7 | 1.69 | ekb.eg | |
| Cyanopyridone/Pyrido[2,3-d]pyrimidine | 5a | MCF-7 | 1.77 | mdpi.com |
| 5e | MCF-7 | 1.39 | mdpi.com | |
| Cyanopyridone/Pyrido[2,3-d]pyrimidine | 5a | HepG-2 | 2.71 | mdpi.com |
| 6b | HepG-2 | 2.68 | mdpi.com |
Anti-inflammatory Efficacy in Specific Animal Models (e.g., Ear Edema)
Direct studies evaluating the anti-inflammatory efficacy of this compound in animal models such as the ear edema model were not found in the reviewed scientific literature. However, research on structurally related heterocyclic compounds provides insight into the potential anti-inflammatory activity of this class of molecules.
A study on a series of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives , which are structurally distinct but related bicyclic heteroaromatic systems, demonstrated significant anti-inflammatory effects in a croton oil-induced ear edema model in mice. nih.gov This model is a standard method for assessing topical anti-inflammatory activity. nih.gov One of the most potent compounds, designated as 7c , exhibited an 82% inhibition of ear edema. nih.govrsc.org This activity was found to be linked to the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. nih.gov
| Compound Class | Specific Compound | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyridazine-2,8-dione Derivatives | Compound 7c | Croton oil-induced mouse ear edema | Showed 82% inhibition of edema; identified as a dual COX-1/COX-2 inhibitor. | nih.gov |
While these findings are for a different heterocyclic system, they highlight that pyridine-fused ring structures can possess potent anti-inflammatory properties, suggesting a potential avenue for future investigation of pyrido[2,3-b]pyrazine derivatives.
Antituberculosis Activity in Microbial Assays
While there is broad interest in nitrogen-containing heterocycles for antimicrobial activity, specific microbial assay data for the antituberculosis activity of this compound is not extensively documented in the available literature. However, studies on the broader class of pyrido[2,3-b]pyrazine derivatives indicate a potential for antibacterial effects.
One study investigated a series of new 7-Bromo-pyrido[2,3-b]pyrazine derivatives for their antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. imist.maresearchgate.net The parent compound, 7-Bromo-pyrido[2,3-b]pyrazine-1,4(2H,3H)dithione , which features two thiocarbonyl groups, demonstrated the most significant activity with a Minimum Inhibitory Concentration (MIC) of 0.078 mg/mL against Staphylococcus aureus and Bacillus cereus. imist.maresearchgate.net The study concluded that the presence of the thione function appeared to be important for inhibiting bacterial growth, and that the addition of various alkyl and aryl side-chains generally decreased the antibacterial effect. imist.ma
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| 7-Bromo-pyrido[2,3-b]pyrazine-1,4(2H,3H)dithione | Staphylococcus aureus | 0.078 | imist.maresearchgate.net |
| Bacillus cereus | 0.078 |
Although this research did not specifically test against Mycobacterium tuberculosis, the demonstrated antibacterial activity of the pyrido[2,3-b]pyrazine core suggests that this scaffold could be a starting point for the development of novel antitubercular agents.
Neurovascular Protection Research
Following a review of available scientific literature, no studies were identified that specifically investigate the role of this compound or its derivatives in the context of neurovascular protection. This area remains an unexplored field for this particular class of compounds.
Future Directions and Emerging Research Avenues
Development of Novel Pyrido[2,3-b]pyrazin-8-ylmethanamine Analogs with Tuned Specificity and Potency
The parent pyrido[2,3-b]pyrazine (B189457) scaffold has been the subject of significant synthetic exploration, leading to derivatives with a wide range of biological activities. A primary future direction involves the rational design and synthesis of novel analogs of this compound to enhance target specificity and therapeutic potency. Research has demonstrated that modifications to the pyrido[2,3-b]pyrazine core can yield compounds with significant activities, including antitumor and antibacterial properties. nih.govresearchgate.net For instance, a series of novel pyrido[2,3-b]pyrazines have been identified as potential agents against erlotinib-resistant tumors, suggesting a promising avenue for overcoming drug resistance in cancer therapy. researchgate.net
Furthermore, studies on related pyridopyrimidine structures have shown that the introduction of different substituents can lead to highly potent and selective inhibitors of various protein kinases. For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase, which are crucial targets in oncology. nih.govnih.gov The strategic modification of the this compound molecule, drawing inspiration from these findings, could lead to the discovery of next-generation inhibitors with improved pharmacological profiles.
Table 1: Examples of Bioactive Pyrido[2,3-b]pyrazine and Related Analogs
| Compound Class | Modification/Derivative | Reported Biological Activity | Reference |
| Pyrido[2,3-b]pyrazine | 1,4-dioxide derivatives | Strong antibacterial activity | nih.gov |
| Pyrido[2,3-b]pyrazine | Novel synthesized analogs | Inhibition of erlotinib-resistant cell lines | researchgate.net |
| Pyrido[2,3-d]pyrimidine | Substituted derivatives | Potent PIM-1 kinase inhibition | nih.gov |
| Pyrido[2,3-d]pyrimidine | Quinazolinone derivatives | EGFRWT and EGFRT790M inhibition | nih.gov |
| Pyrido[2,3-b] rsc.orgnih.govbenzoxazepin-5(6H)-one | Tricyclic derivatives | Potent and selective CDK8 inhibition (IC50 = 8.25 nM) | nih.gov |
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Integration of Advanced Computational and Experimental Methodologies in Drug Design
The synergy between computational and experimental techniques is revolutionizing drug discovery. For the pyrido[2,3-b]pyrazine class, in silico methods are already playing a crucial role. rsc.org Studies have successfully employed Density Functional Theory (DFT) computations to understand the spectroscopic and electronic properties of newly synthesized derivatives. rsc.orgnih.gov This approach allows for the prediction of molecular characteristics before undertaking complex and resource-intensive synthesis.
Future efforts will likely see a deeper integration of more advanced computational tools. Methodologies such as pharmacophore modeling, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and molecular docking are essential for identifying promising lead compounds and optimizing their interactions with biological targets. researchgate.net For example, in silico screening of pyrazine (B50134) derivatives has been used to identify potential inhibitors of PIM-1 kinase, a key cancer target. researchgate.net Similarly, virtual screening and druggability analysis helped identify substituted pyrido[2,3-d]pyrimidines that could bind to CUG triplet repeats, a therapeutic strategy for myotonic dystrophy. nih.gov
This integrated workflow, which combines computational screening with experimental validation (e.g., chemical synthesis, spectroscopic analysis, and in vitro biological assays), will accelerate the development of this compound analogs with desired therapeutic properties. rsc.orgnih.gov
Exploration of New Therapeutic Indications based on Elucidated Mechanistic Insights
Initial research into the broader family of pyrido[2,3-b]pyrazines and related heterocyclic systems has revealed a diverse range of biological activities, hinting at multiple therapeutic possibilities for its derivatives. The mechanistic insights gained from these studies provide a strong foundation for exploring new clinical applications for this compound analogs.
The most prominent area of investigation is oncology, where various derivatives have shown potent inhibition of key cancer-related enzymes. These include Cyclin-Dependent Kinase 8 (CDK8), EGFR, and PIM-1 kinase. nih.govnih.govnih.gov The overexpression or mutation of these kinases is implicated in numerous cancers, making them high-value targets. nih.gov Beyond cancer, pyrido[2,3-b]pyrazine derivatives have demonstrated significant antibacterial activity, opening a path for developing new antibiotics to combat resistant pathogens. nih.gov
Other emerging applications include the development of electrochemical DNA sensors and compounds with antioxidant and antiurease activities. rsc.orgnih.gov Furthermore, the structural similarity of these compounds to ligands for the GABAA receptor benzodiazepine (B76468) binding site suggests potential applications in neuroscience. researchgate.net The unique photoluminescent properties of the pyrido[2,3-b]pyrazine core are also being explored for applications in high-performance Organic Light-Emitting Diodes (OLEDs), although this is a non-therapeutic avenue. rsc.org
Table 2: Potential Therapeutic Targets and Indications for the Pyrido[2,3-b]pyrazine Scaffold
| Elucidated Mechanism/Target | Potential Therapeutic Indication | Reference |
| TGF-beta Receptor Kinase Inhibition | Treatment of Tumors | google.com |
| CDK8 Inhibition | Various Cancers (e.g., where CDK8 is overexpressed) | nih.gov |
| EGFR Inhibition | Non-Small Cell Lung Carcinoma and other cancers | researchgate.netnih.gov |
| PIM-1 Kinase Inhibition | Breast and Liver Cancer | nih.gov |
| Antibacterial Action | Bacterial Infections | nih.gov |
| GABAA Receptor Binding | Neurological and Psychiatric Disorders | researchgate.net |
| DNA Intercalation/Sensing | Diagnostics, Anticancer Therapy | rsc.orgnih.gov |
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Patent Landscape Analysis for Strategic Research and Development Opportunities
The patent landscape for nitrogen-containing heterocyclic compounds is highly active, reflecting their importance in drug discovery. A review of patents related to the pyrido[2,3-b]pyrazine scaffold reveals a focused effort on developing these molecules for therapeutic use, particularly in oncology.
A key example is patent WO2012119690A1, which specifically claims pyrido[2,3-b]pyrazine derivatives for use as inhibitors of signal transduction by ATP-consuming proteins, with a particular focus on TGF-beta receptor kinases for the treatment of tumors. google.com This indicates a clear commercial and strategic interest in this scaffold for cancer therapy. The PubChem database also lists several patents associated with the core pyrido[2,3-b]pyrazine structure, underscoring its relevance in intellectual property. nih.gov
For the closely related pyrido[2,3-d]pyrimidine scaffold, the level of patent activity is even more intense, with patents constituting a large portion of the thousands of references in the scientific literature. mdpi.com This competitive landscape suggests that while the field is crowded, there are still opportunities for innovation. Strategic R&D focused on novel analogs of this compound with unique mechanisms of action, improved selectivity, or novel therapeutic indications could carve out a valuable niche. A thorough analysis of existing patents is crucial for any entity looking to invest in this area to identify "white space" and avoid infringement, thereby guiding a successful research and development strategy.
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR resolves substituent positions, such as trifluoromethyl groups at C3 (δ 120–125 ppm for 19F NMR) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., m/z 199.1327 for C8H4F3N3) with <3 ppm error .
- X-ray Crystallography : Determines planar geometry of the pyrazine ring and torsion angles in donor-acceptor dyads (e.g., dihedral angles <30° in TADF emitters) .
How can researchers address contradictory data in the biological activity profiles of Pyrido[2,3-b]pyrazine derivatives?
Advanced
Discrepancies in IC50 values (e.g., 4.12–11.91 mM for urease inhibition) require standardized assays under identical pH and substrate concentrations . For anticancer activity, structure-activity relationship (SAR) analysis identifies critical substituents:
- Electron-withdrawing groups (e.g., -CF3 at C3) enhance BRAFV600E inhibition (IC50 <1 µM) .
- Morpholine donors in TADF emitters reduce ΔEST (0.07 eV vs. 0.23 eV) but compromise bioactivity . Parallel molecular docking (Autodock Vina) and SPR binding assays resolve target specificity conflicts .
What experimental strategies optimize the photophysical properties of Pyrido[2,3-b]pyrazine-based TADF emitters?
Q. Advanced
- Donor-Acceptor Design : Twisted dihydrophenazasiline-pyrido[2,3-b]pyrazine dyads achieve small ΔEST (0.01–0.23 eV) for efficient reverse intersystem crossing .
- Device Optimization : Embedding emitters in CBP host matrices improves external quantum efficiency (EQE) to 9% .
- Time-Resolved Spectroscopy : Nanosecond transient absorption quantifies delayed fluorescence lifetimes (τd >1 µs) .
- DFT Modeling : B3LYP/6-31G* calculations correlate HOMO/LUMO overlap (e.g., 0.17 eV ΔEST for dye 5) with experimental emission spectra .
Which computational approaches elucidate the electronic structure and reactivity of Pyrido[2,3-b]pyrazine derivatives?
Q. Advanced
- Frontier Orbital Analysis : DFT at the ωB97XD/def2-TZVP level predicts charge transfer in DNA-binding derivatives (e.g., LUMO localization on pyrazine planes) .
- Reactivity Indices : Fukui functions explain regioselectivity in ammonium bifluoride-catalyzed syntheses (e.g., preferential attack at C3 over C8) .
- Non-Covalent Interaction (NCI) Analysis : Identifies π-π stacking interactions (RDG ≈0.5 a.u.) in electrochemical DNA sensing .
How do researchers design Pyrido[2,3-b]pyrazine derivatives for selective enzyme inhibition?
Q. Advanced
- Urease Inhibition : Thiourea analogs (e.g., compound 5, IC50 = 4.12 mM) mimic nickel center coordination via sulfur and NH groups .
- BRAFV600E Targeting : Triaryl pyrazoline-dioxane hybrids achieve submicromolar activity by occupying hydrophobic pockets (ΔGbind <−9 kcal/mol) .
- Validation : Competitive binding assays (SPR) and 100 ns molecular dynamics simulations confirm binding stability (RMSD <2 Å) .
What methodologies assess the environmental stability and degradation pathways of Pyrido[2,3-b]pyrazine derivatives?
Q. Advanced
- Photodegradation Studies : Xenon arc lamp exposure (λ >290 nm) identifies hydroxylated metabolites via HPLC-MS .
- QSAR Models : AlogP (<3.5) and hydrogen bond donor counts (<2) predict biodegradability (t1/2 <30 days) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 179.0252 for pyrazine-2,3-dione metabolites) confirms environmental transformation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
